

How to resolve co-eluting peaks in Fexofenadine chromatogram

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fexofenadine-d6

Cat. No.: B602463

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Fexofenadine Analysis: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks in Fexofenadine chromatography.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting peaks and why are they a problem in Fexofenadine analysis?

A1: Peak co-elution occurs in high-performance liquid chromatography (HPLC) when two or more distinct compounds are not fully separated and elute from the column at the same, or very similar, times.^[1] This results in overlapping chromatographic peaks, which can lead to inaccurate identification and quantification of the target analyte.^{[1][2]} In the analysis of Fexofenadine, co-elution is a significant concern due to the potential presence of structurally similar impurities and degradation products.^{[3][4]} For instance, the British Pharmacopoeia lists four main impurities that may be present with Fexofenadine, some of which are isomers with very similar chemical properties, making them challenging to separate.^[3]

Q2: What are the most common causes of peak co-elution in a Fexofenadine chromatogram?

A2: Co-elution in Fexofenadine analysis typically stems from suboptimal chromatographic conditions. The primary causes include:

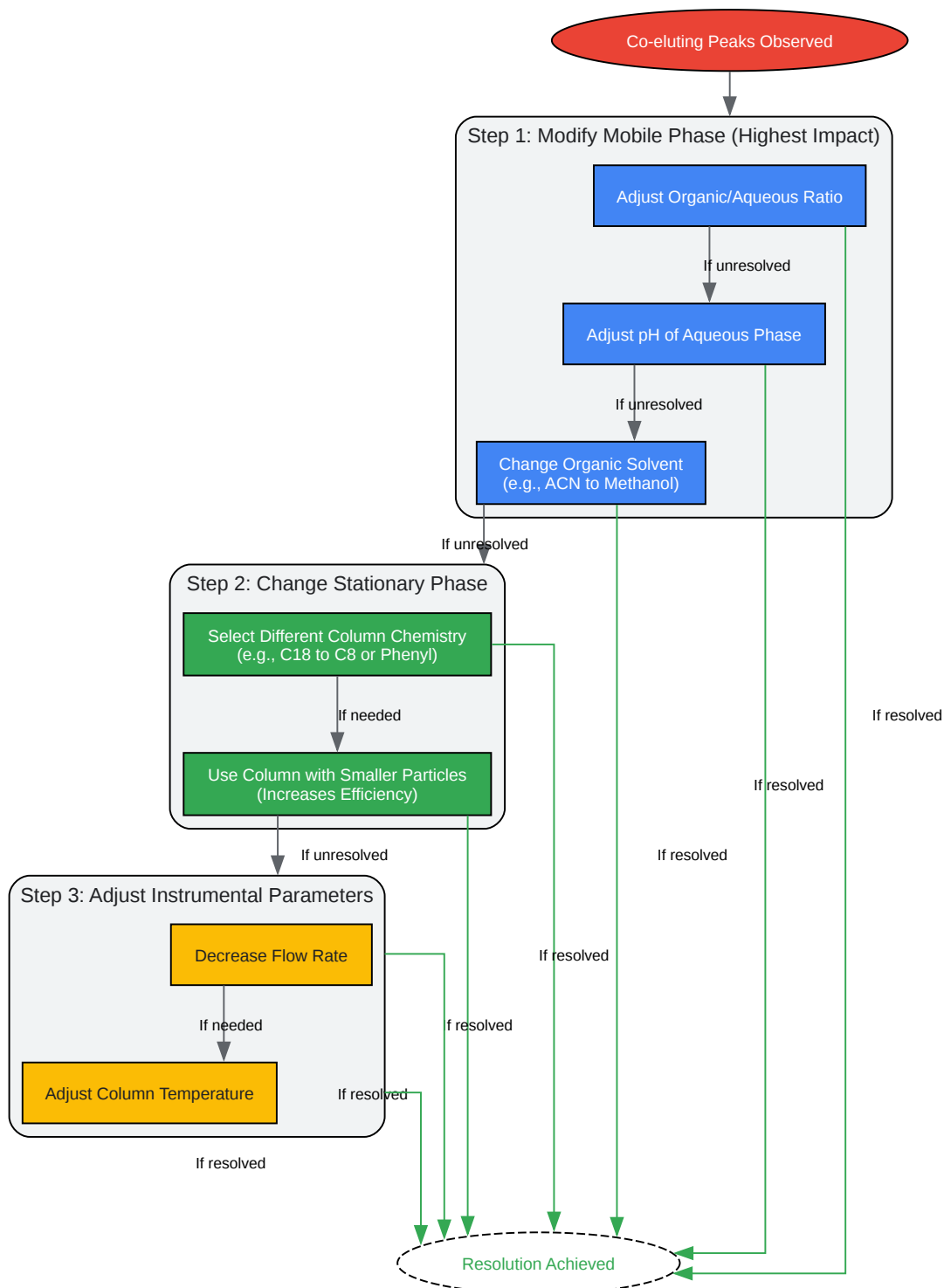
- Inappropriate Stationary Phase (Column): The selected column chemistry (e.g., C18, C8) may not provide sufficient selectivity to differentiate between Fexofenadine and a closely related impurity.[5]
- Suboptimal Mobile Phase Composition: The type of organic solvent, the aqueous buffer, the solvent strength (ratio of organic to aqueous), and the pH can all significantly impact selectivity and retention.[6][7]
- Incorrect pH: Fexofenadine is an ionizable compound. The pH of the mobile phase affects its degree of ionization, which in turn alters its retention behavior and the potential for separation from other ionizable impurities.[6]
- Non-optimal Temperature and Flow Rate: Column temperature affects separation efficiency and selectivity, while flow rate impacts peak width and resolution.[8] Lowering the flow rate can often lead to narrower peaks and better resolution.[8]

Q3: How can I systematically troubleshoot co-eluting peaks for Fexofenadine?

A3: A systematic approach is crucial for efficiently resolving co-eluting peaks. The recommended workflow involves methodically adjusting one parameter at a time to observe its effect on the separation. The most impactful changes usually involve altering the mobile phase composition or changing the stationary phase.[1][5]

The following flowchart outlines a logical troubleshooting workflow.

Troubleshooting Workflow for Co-eluting Peaks



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Caption: A logical workflow for troubleshooting co-eluting peaks.

Troubleshooting Guides

Data Presentation: Troubleshooting Summary

The resolution between two peaks is governed by efficiency (N), retention (k), and selectivity (α). The table below summarizes how adjusting key parameters can impact these factors to improve peak separation.

Parameter	Action to Improve Resolution	Primary Effect	Notes
Mobile Phase Strength	Decrease % of organic solvent	Increase Retention (k)	Increases run time but allows more time for separation to occur.[5]
Mobile Phase pH	Adjust pH (especially around analyte pKa)	Change Selectivity (α)	Critically important for ionizable compounds like Fexofenadine to alter relative retention times.[6]
Mobile Phase Solvent	Change organic modifier (e.g., Acetonitrile to Methanol)	Change Selectivity (α)	Different solvents interact differently with the analyte and stationary phase, altering elution order. [5]
Column Stationary Phase	Change to a different chemistry (e.g., C18 to C8 or Phenyl)	Change Selectivity (α)	This is one of the most powerful ways to resolve co-eluting peaks when mobile phase changes fail.[5]
Column Particle Size	Decrease particle size (e.g., 5 μm to 3 μm or sub-2 μm)	Increase Efficiency (N)	Produces sharper, narrower peaks, which can resolve minor overlaps.[5] Note that this will increase backpressure.
Column Temperature	Adjust temperature up or down	Change Selectivity (α) & Efficiency (N)	Lower temperatures often improve resolution by increasing retention, but higher temperatures can

			sometimes alter selectivity favorably.[8]
Flow Rate	Decrease flow rate	Increase Efficiency (N)	Slower flow rates generally allow for better mass transfer, resulting in narrower peaks and improved resolution.[8]

Data Presentation: Example HPLC Methods for Fexofenadine Separation

The following table summarizes validated HPLC methods from the literature that have successfully separated Fexofenadine from its related impurities and can serve as excellent starting points for method development.

Column	Mobile Phase	Flow Rate	Detection	Key Separation Achieved
Hypersil BDS C-18 (250 x 4.6 mm, 5 µm)[3][4]	Phosphate buffer (pH 2.7 with 0.1% 1-octane sulphonic acid & 1% triethylamine) / Methanol (60:40, v/v)	1.5 mL/min	215 nm	Separated Fexofenadine from four related impurities (A, B, C, and D).[3][4]
Eclipse XDB C8 (150 x 4.6 mm, 5 µm)[9][10]	1% Triethylamine phosphate (pH 3.7) / Acetonitrile / Methanol (60:20:20, v/v/v)	1.2 mL/min	210 nm	Separated Fexofenadine from related compounds A and B and from degradation products.[9][10]
Agilent Extend C18[11]	20 mM KH ₂ PO ₄ solution (pH 7.5) / Acetonitrile (65:35, v/v)	1.2 mL/min	220 nm	Quantified Fexofenadine in pharmaceutical products with no interference from excipients.[11]
Agilent C18 (250 x 4.6 mm, 5µm) [12]	Methanol / Formic acid (40:60, v/v)	0.8 mL/min	240 nm	Determined Fexofenadine in pure and pharmaceutical formulations.[12]

Experimental Protocols

Protocol 1: Modifying Mobile Phase pH

This protocol is effective when Fexofenadine co-elutes with another ionizable impurity. Adjusting the pH can suppress or enhance the ionization of one compound more than the

other, thus changing their relative retention and improving separation.

Methodology:

- **Establish Baseline:** Run your current method and confirm the co-elution issue.
- **Determine pKa:** Identify the pKa of Fexofenadine and, if known, the co-eluting impurity. Fexofenadine has both acidic (carboxylic acid) and basic (tertiary amine) functional groups.
- **Prepare Buffers:** Prepare a series of mobile phase buffers at different pH values. A good starting point is to test pH values 1-2 units above and below the pKa of the compounds. Ensure the chosen pH is within the stable range for your HPLC column (typically pH 2-8 for silica-based columns).
- **System Equilibration:** For each new pH condition, flush the column with at least 10-15 column volumes of the new mobile phase until the backpressure and detector baseline are stable.
- **Inject and Analyze:** Inject your sample or a standard mixture containing Fexofenadine and the impurity.
- **Compare Chromatograms:** Compare the resolution from each run. Look for changes in retention time and the emergence of two distinct peaks. A successful pH adjustment will increase the difference in retention times (selectivity) between the two compounds.

Protocol 2: Changing the Organic Modifier

If pH adjustment is insufficient, changing the type of organic solvent in the mobile phase can alter separation selectivity. Acetonitrile and methanol are the most common choices in reversed-phase HPLC and provide different selectivities.

Methodology:

- **Establish Baseline:** Run your current method (e.g., using an acetonitrile/water mobile phase) to document the initial poor separation.
- **Solvent Replacement:** Prepare a new mobile phase where the organic modifier is replaced. For example, if you were using 40% acetonitrile, prepare a mobile phase with approximately

50% methanol to achieve a similar solvent strength (eluting power).

- **System Equilibration:** Thoroughly flush the system and column with the new mobile phase. Switching between acetonitrile and methanol requires a proper flushing procedure to avoid solvent miscibility issues and ensure a stable baseline.
- **Inject and Analyze:** Inject the sample and run the analysis under the new conditions.
- **Compare and Optimize:** Compare the new chromatogram to the baseline. The elution order of the peaks may change, and resolution may be significantly improved.^[5] Fine-tune the percentage of the new organic modifier to optimize the separation.

Protocol 3: Selecting an Alternative Stationary Phase

When modifications to the mobile phase do not resolve the co-elution, changing the column is the next most powerful step.^[5] Different stationary phases offer unique separation mechanisms that can exploit subtle chemical differences between Fexofenadine and the co-eluting compound.

Methodology:

- **Identify Co-eluting Pair:** Characterize the compounds that are failing to separate with the current column (e.g., a standard C18).
- **Select an Alternative Column:**
 - If using a C18 column, consider a C8 column. A C8 is less hydrophobic and may provide different selectivity for polar compounds.^[9]
 - Consider a Phenyl-Hexyl column. The phenyl groups in this stationary phase can offer unique pi-pi interactions with the aromatic rings in Fexofenadine, providing a different selectivity mechanism compared to the hydrophobic interactions of a C18.^[13]
 - For certain isomers, a specialized column, such as a chiral column, may be necessary as specified in some pharmacopoeial methods for Fexofenadine impurity B.^[3]
- **Install and Equilibrate:** Install the new column and equilibrate it according to the manufacturer's instructions, using a suitable mobile phase.

- Perform Test Injection: Inject a standard mixture to evaluate the separation performance of the new column.
- Optimize: Fine-tune the mobile phase composition (solvent ratio, pH) and instrumental parameters (temperature, flow rate) for the new column as needed to achieve optimal resolution.

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- To cite this document: BenchChem. [How to resolve co-eluting peaks in Fexofenadine chromatogram]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b602463#how-to-resolve-co-eluting-peaks-in-fexofenadine-chromatogram>]

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